molecular formula C23H21N5O2S2 B2480838 2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 1351650-10-6

2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2480838
CAS No.: 1351650-10-6
M. Wt: 463.57
InChI Key: KNFKEIIWGZPXTE-UHFFFAOYSA-N
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Description

2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features multiple functional groups, including benzothiazole, oxadiazole, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can be achieved through a multi-step process involving the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.

    Formation of Oxadiazole Intermediate: The oxadiazole ring can be formed by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The benzothiazole and oxadiazole intermediates are then coupled using a thiol linker to form the desired compound.

    Final Acylation: The indole moiety is introduced through an acylation reaction with the appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiol linker, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The benzothiazole and indole rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Oxadiazole Derivatives: From reduction reactions.

    Functionalized Benzothiazole and Indole Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, protein binding, and cellular pathways due to its multiple functional groups.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylthio)succinic acid: Shares the benzothiazole moiety but differs in the overall structure and functional groups.

    1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile: Contains the benzothiazole moiety and is used in similar applications but has a different core structure.

Uniqueness

The uniqueness of 2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide lies in its combination of benzothiazole, oxadiazole, and indole moieties, which provide a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c29-20(24-12-11-15-13-25-17-6-2-1-5-16(15)17)14-31-23-28-27-21(30-23)9-10-22-26-18-7-3-4-8-19(18)32-22/h1-8,13,25H,9-12,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFKEIIWGZPXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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